
Benzeneacetamide, N-(aminocarbonyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, N-(aminocarbonyl)-4-nitro- is an organic compound with a complex structure that includes a benzene ring, an acetamide group, and a nitro group. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- typically involves the reaction of 4-nitrobenzoyl chloride with acetamide in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitrobenzoyl chloride+acetamidepyridineBenzeneacetamide, N-(aminocarbonyl)-4-nitro-
Industrial Production Methods: In industrial settings, the production of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality Benzeneacetamide, N-(aminocarbonyl)-4-nitro-.
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneacetamide, N-(aminocarbonyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed:
Reduction: 4-aminobenzeneacetamide.
Oxidation: 4-nitrosobenzeneacetamide.
Substitution: Various substituted benzeneacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, N-(aminocarbonyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- Benzeneacetamide
- 4-nitrobenzamide
- 4-aminobenzeneacetamide
Comparison: Benzeneacetamide, N-(aminocarbonyl)-4-nitro- is unique due to the presence of both the nitro and acetamide groups, which allow it to participate in a wider range of chemical reactions compared to its similar compounds. The combination of these functional groups also enhances its biological activity and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5430-75-1 |
|---|---|
Molekularformel |
C9H9N3O4 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
N-carbamoyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O4/c10-9(14)11-8(13)5-6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H3,10,11,13,14) |
InChI-Schlüssel |
AGDWMWXDXXWYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


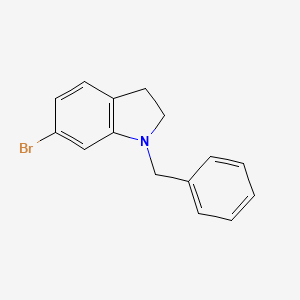

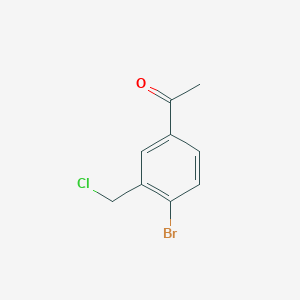

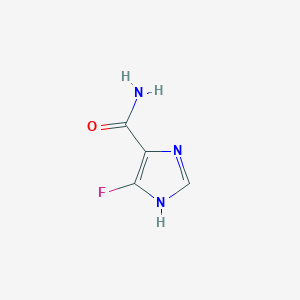
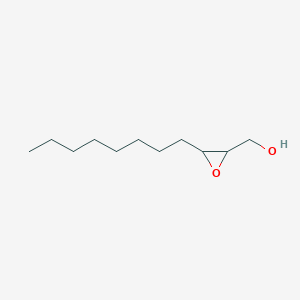
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
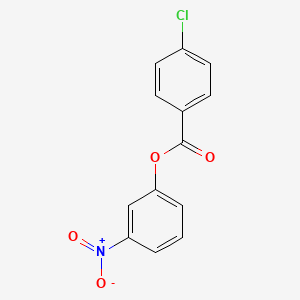


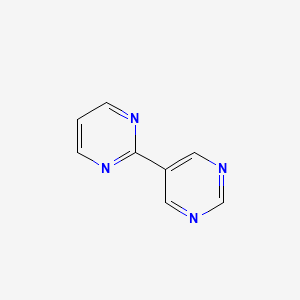
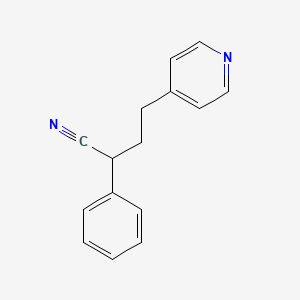
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
